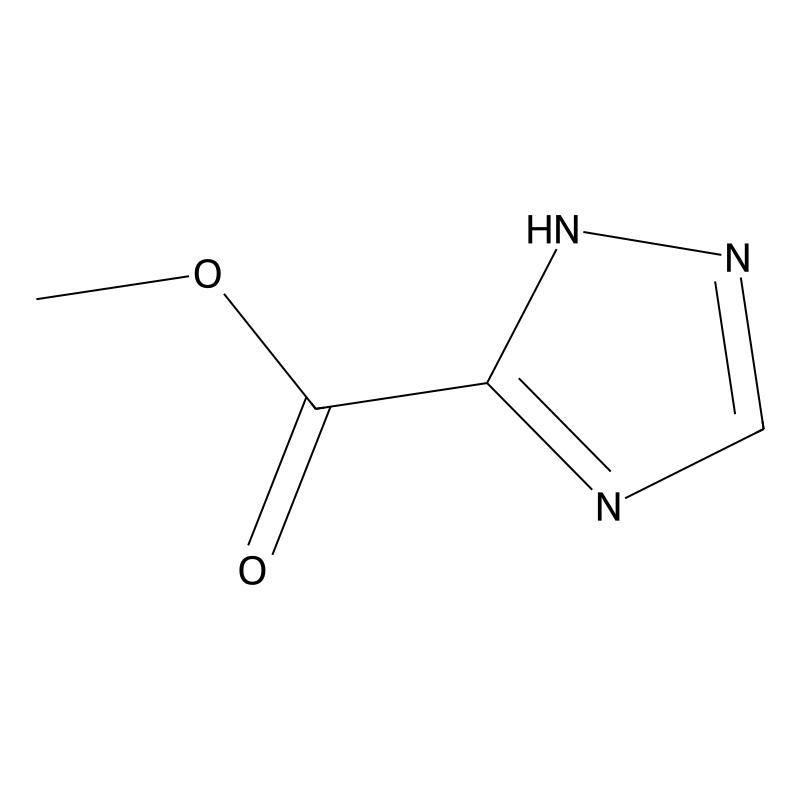

methyl 1H-1,2,4-triazole-3-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic synthesis

The presence of a carboxylic acid ester group suggests potential use as an intermediate in the synthesis of more complex molecules. Methyl esters can be readily converted to other functional groups, making them versatile building blocks in organic chemistry ScienceDirect.

Pharmaceutical research

Triazole rings are a common motif in many bioactive molecules, including antifungals and anticonvulsants NCBI: . Investigating the biological activity of Methyl 1H-1,2,4-triazole-3-carboxylate itself or using it as a scaffold for designing new drug candidates could be a potential area of research.

Material science

Heterocyclic compounds containing nitrogen atoms can exhibit interesting properties relevant to material science applications. Further research is needed to determine if Methyl 1H-1,2,4-triazole-3-carboxylate possesses any such properties.

Methyl 1H-1,2,4-triazole-3-carboxylate is a chemical compound characterized by its unique triazole structure, which consists of a five-membered ring containing three nitrogen atoms. Its molecular formula is , and it has a molecular weight of approximately 115.11 g/mol. This compound is notable for its potential applications in pharmaceuticals and agrochemicals, especially due to its ability to act as a building block for more complex molecules.

- Esterification: It can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid through esterification with methanol .

- Nucleophilic Substitution: The compound can react with nucleophiles to form derivatives, which may lead to the synthesis of more complex triazole derivatives.

- Deamination: It can react with amino acids to produce amines and deamination products .

Methyl 1H-1,2,4-triazole-3-carboxylate exhibits significant biological activity. Research indicates that it has potential as an anti-inflammatory agent and selective cyclooxygenase-2 inhibitor. Studies have demonstrated its efficacy in reducing inflammation in various biological models . Additionally, it has shown antimicrobial properties and may influence various biochemical pathways due to its structural characteristics.

Several methods have been developed for the synthesis of methyl 1H-1,2,4-triazole-3-carboxylate:

- Esterification Method: This involves the reaction of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol under acidic conditions .

- Nucleophilic Substitution: Starting from 1H-1,2,4-triazole and employing strong bases like potassium hydroxide in the presence of chloromethane can yield methylated derivatives .

- One-Pot Synthesis: Recent advancements have introduced one-pot methods that simplify the synthesis by combining multiple steps into a single reaction vessel .

Methyl 1H-1,2,4-triazole-3-carboxylate finds several applications:

- Pharmaceuticals: It serves as a precursor for various pharmaceutical compounds due to its biological activity.

- Agrochemicals: Its properties make it suitable for use in developing herbicides and fungicides.

- Research: It is utilized in medicinal chemistry for the design of new drugs targeting inflammation and microbial infections.

Interaction studies have shown that methyl 1H-1,2,4-triazole-3-carboxylate can interact with various biological targets. Its ability to inhibit cyclooxygenase enzymes suggests potential pathways for therapeutic intervention in inflammatory diseases. Moreover, studies indicate that it may modulate receptor activities related to pain and inflammation .

Methyl 1H-1,2,4-triazole-3-carboxylate shares similarities with other triazole derivatives but exhibits unique characteristics that distinguish it from them. Below is a comparison with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate | Contains an amino group at the 5-position | Antimicrobial |

| Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate | Methyl substitution at the 1-position | Anti-inflammatory |

| Methyl 5-(halomethyl)-1-aroyl-1H-triazole | Halogenated aryl groups enhance reactivity | Selective COX-2 inhibitors |

Methyl 1H-1,2,4-triazole-3-carboxylate stands out due to its specific carboxylate functional group that enhances its solubility and reactivity compared to other derivatives.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant